Cyclocarioside B

Catalog No.
S14642908
CAS No.
M.F
C42H72O12
M. Wt
769.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclocarioside B

Product Name

Cyclocarioside B

IUPAC Name

(2R,3R,4S,5S,6R)-2-[[(3S,5R,8R,10R,12R,13R,14R,17S)-17-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-4,4,8,10,14-pentamethyl-12-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-methyloxane-3,4,5-triol

Molecular Formula

C42H72O12

Molecular Weight

769.0 g/mol

InChI

InChI=1S/C42H72O12/c1-20-29(43)31(45)33(47)35(50-20)52-23-19-25-39(7)15-13-26(53-36-34(48)32(46)30(44)21(2)51-36)37(3,4)24(39)12-17-40(25,8)41(9)16-11-22(28(23)41)42(10)18-14-27(54-42)38(5,6)49/h20-36,43-49H,11-19H2,1-10H3/t20-,21-,22+,23-,24+,25?,26+,27-,28+,29-,30-,31+,32+,33-,34-,35+,36+,39+,40-,41-,42+/m1/s1

InChI Key

ZVLOGFWPCWANJM-LUBJNMKGSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)C)CCC4(C3CC(C5C4(CCC5C6(CCC(O6)C(C)(C)O)C)C)OC7C(C(C(C(O7)C)O)O)O)C)C)O)O)O

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H](C2(C)C)CC[C@@]4(C3C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@@]6(CC[C@@H](O6)C(C)(C)O)C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C)O)O)O)C)C)O)O)O

Cyclocarioside B is a triterpenoid compound derived from Cyclocarya paliurus, a tree species known for its medicinal properties and nutritional benefits. This compound is part of a larger family of triterpenoids, which are characterized by their complex structures and diverse biological activities. Cyclocarioside B is particularly noted for its potential health benefits, including antioxidant and anti-inflammatory effects, making it of interest in both traditional medicine and modern pharmacological research.

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  • Biotechnological Approaches: Advances in biotechnology may provide alternative methods for producing Cyclocarioside B through microbial fermentation or plant cell cultures.
  • Cyclocarioside B exhibits several notable biological activities:

    • Antioxidant Activity: It has been shown to scavenge free radicals, which can help mitigate oxidative stress in biological systems.
    • Anti-inflammatory Effects: Research indicates that Cyclocarioside B may inhibit inflammatory pathways, contributing to its potential use in treating inflammatory diseases.
    • Antitumor Properties: Some studies suggest that this compound may possess anticancer effects, although further research is needed to fully elucidate its mechanisms and efficacy.

    These biological activities highlight the potential of Cyclocarioside B as a therapeutic agent in various health conditions.

    The synthesis of Cyclocarioside B can be approached through several methods:

    • Extraction from Natural Sources: The primary method involves extracting the compound from the leaves or bark of Cyclocarya paliurus using solvents like ethanol or methanol.
    • Chemical Synthesis: Synthetic routes may involve multi-step organic reactions, including cyclization and functional group modifications. For example, palladium-catalyzed cross-coupling reactions have been explored to synthesize similar triterpenoids efficiently

      Studies on the interactions of Cyclocarioside B with other biomolecules are crucial for understanding its pharmacological profile. Research indicates that it may interact with various receptors and enzymes involved in inflammatory processes and cellular signaling pathways. These interactions can enhance or inhibit certain biological responses, providing insights into its therapeutic potential.

    Cyclocarioside B shares structural similarities with other triterpenoids, which can be compared based on their biological activities and chemical properties. Here are some similar compounds:

    Compound NameSourceBiological ActivityUnique Features
    Cyclocarioside ACyclocarya paliurusAntioxidant, anti-inflammatoryStructural precursor to Cyclocarioside B
    Arjunolic AcidTerminalia arjunaCardioprotective, antioxidantKnown for cardiovascular benefits
    Betulinic AcidBetula speciesAntiviral, anticancerExhibits potent anticancer properties
    Oleanolic AcidOlive oilHepatoprotectiveCommonly found in various edible plants

    Cyclocarioside B's uniqueness lies in its specific structural configuration and the combination of biological activities that may not be present in these similar compounds. This makes it a valuable candidate for further research in pharmacology and natural product chemistry.

    XLogP3

    3.7

    Hydrogen Bond Acceptor Count

    12

    Hydrogen Bond Donor Count

    7

    Exact Mass

    768.50237773 g/mol

    Monoisotopic Mass

    768.50237773 g/mol

    Heavy Atom Count

    54

    Dates

    Last modified: 08-10-2024

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